molecular formula C13H18O3 B1270981 4-Butoxy-3-ethoxybenzaldehyde CAS No. 93567-90-9

4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981
CAS No.: 93567-90-9
M. Wt: 222.28 g/mol
InChI Key: GVCSYUPPGUVAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3-ethoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-ethoxybenzaldehyde typically involves the alkylation of 3-ethoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butoxy-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3-ethoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 4-Butoxybenzaldehyde
  • 3-Ethoxybenzaldehyde
  • 4-Ethoxy-3-methoxybenzaldehyde

Comparison: 4-Butoxy-3-ethoxybenzaldehyde is unique due to the presence of both butoxy and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 4-Butoxybenzaldehyde lacks the ethoxy group, which affects its solubility and reactivity. Similarly, 3-Ethoxybenzaldehyde lacks the butoxy group, leading to different chemical behavior .

Properties

IUPAC Name

4-butoxy-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCSYUPPGUVAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364490
Record name 4-butoxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93567-90-9
Record name 4-butoxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.